2-Phenylbutan-1-amine hydrochloride
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Overview
Description
2-Phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C10H15N•HCl. It is a crystalline solid that is soluble in various solvents such as DMF, DMSO, and ethanol . This compound belongs to the class of phenylbutylamines, which are characterized by a phenyl group attached to a butan-1-amine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as bromoethane, in the presence of a large excess of ammonia to yield the primary amine . The reaction can be represented as follows:
C6H5CH2CH2Br+NH3→C6H5CH2CH2NH2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Phenylbutan-1-amine hydrochloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenylbutan-1-amine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction can modulate the release and reuptake of neurotransmitters, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylbutane hydrochloride: Similar structure but with an amino group instead of an amine group.
Phenethylamine: A related compound with a phenyl group attached to an ethylamine moiety.
Uniqueness
2-Phenylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUAQSDHCZRNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20569-45-3 |
Source
|
Record name | Phenethylamine, beta-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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